1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-5,7-dimethylquinoline with an appropriate alcohol under controlled conditions. One common method includes the use of 4-toluenesulfonic acid (TsOH.H2O) as a catalyst at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using eco-friendly and reusable catalysts. Techniques such as microwave and ultraviolet irradiation-promoted synthesis are employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
2-Chloroquinoline: Shares the quinoline core but lacks the ethanol group.
5,7-Dimethylquinoline: Similar structure but without the chlorine and ethanol groups.
Quinolinyl-pyrazoles: Another class of quinoline derivatives with distinct biological activities.
Uniqueness: 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol is unique due to the presence of both chlorine and ethanol groups, which confer specific chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14ClNO |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(2-chloro-5,7-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-8(2)10-6-11(9(3)16)13(14)15-12(10)5-7/h4-6,9,16H,1-3H3 |
InChI Key |
IZMOSGMKVFYGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C(C)O)C |
Origin of Product |
United States |
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